1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride
Overview
Description
The compound is a derivative of chlorobenzyl chloride, which is a colorless liquid that is denser than water and insoluble in water . It’s used to make other chemicals .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride” are not available, chlorobenzyl chlorides are typically synthesized through electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-Chlorobenzyl chloride, has been reported. It has a molecular weight of 161.03 g/mol .
Chemical Reactions Analysis
Chlorobenzyl chlorides are moderately or very reactive. They are incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Chlorobenzyl chloride, include a density of 1.27 g/mL at 25 °C, a boiling point of 215°C to 216°C, and a flash point of 98°C (208°F) .
Scientific Research Applications
Synthesis of Novel Compounds
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride and its derivatives have been used in the synthesis of various novel compounds. For instance, the compound has been involved in the synthesis of 1,4-disubstituted 2-oxopyrrolidines, which were tested for nootropic activity (Valenta et al., 1994). Similarly, it has been used in creating new heterocyclic compounds like 5,7‐dihydro‐5‐oxopyrido[3′,2′:5,6]pyrimido[1,2‐a]benzimidazoles (Caroti et al., 1986).
Formation of Carbonyl Chloride
The compound has also been utilized in the synthesis of carbonyl chloride, which is a key intermediate in the formation of various organic compounds. For instance, Yang Yun-shang (2011) described the use of this compound in synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds (Yang Yun-shang, 2011).
Lithiation Reactions
This compound has also found applications in lithiation reactions. Gómez et al. (1997) explored the reaction of 2-, 3- or 4-chlorobenzyl chlorides with an excess of lithium, leading to various organic compounds (Gómez et al., 1997).
Oxyfunctionalization of Ketones
In the field of organic chemistry, this compound derivatives have been used for the oxyfunctionalization of ketones. This process has led to the formation of regioselective α- or γ-oxygenated carbonyl compounds, as demonstrated in a study by Ren et al. (1996) (Ren et al., 1996).
Dehalogenation Studies
Interestingly, this compound has also been studied in the context of bacterial and spontaneous dehalogenation of organic compounds. Omori and Alexander (1978) discussed the dehalogenation process involving chlorobenzyl chlorides (Omori & Alexander, 1978).
Safety and Hazards
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2/c13-10-3-1-2-8(4-10)6-15-7-9(12(14)17)5-11(15)16/h1-4,9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKAEUUSRSNZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166921 | |
Record name | 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1355334-80-3 | |
Record name | 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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